molecular formula C16H16O3 B14284327 Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate CAS No. 138272-70-5

Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate

Cat. No.: B14284327
CAS No.: 138272-70-5
M. Wt: 256.30 g/mol
InChI Key: XKYAYMTVQLERMQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a hydroxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and methanol are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxyphenyl group to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate is unique due to the presence of both a hydroxyphenyl group and an ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

138272-70-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate

InChI

InChI=1S/C16H16O3/c1-19-16(18)15-5-3-2-4-13(15)9-6-12-7-10-14(17)11-8-12/h2-5,7-8,10-11,17H,6,9H2,1H3

InChI Key

XKYAYMTVQLERMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC2=CC=C(C=C2)O

Origin of Product

United States

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